2-Hydroxymethyl-tetrahydro-pyran-3,4,5-triol
Overview
Description
1,5-anhydrohexitol is an anhydro sugar.
Scientific Research Applications
Synthesis Techniques :
- A method for synthesizing (2S,3R,4R,5S,6R)-2-(3-(4-ethylbenzyl)-4-chlorophenyl)-6-(hydroxymethyl)-tetrahydro-2H-pyran-3,4,5-triol has been developed, avoiding undesired ortho-product isomers (Liu, Li, Lu, & Miao, 2008).
- Similar synthesis approaches have been reported for various structural analogs, emphasizing the versatility of the compound in chemical syntheses (Liu, Li, Li, Yang, & Lu, 2010).
Biological and Structural Analysis :
- The compound has been isolated from Tremella fuciformis, with its structure featuring two six-membered rings in a chair conformation and extensive hydrogen bonding (Liu, Yan, Song, Gou, & Chen, 2012).
Chemical Derivatives and Applications :
- Derivatives of 2-Hydroxymethyl-tetrahydro-pyran-3,4,5-triol, such as Schiff base compounds, have been synthesized and characterized for potential applications in biological sensing and antimicrobial activity (Tadesse et al., 2016).
- Other derivatives have shown potential in medicinal chemistry, particularly in the synthesis of dihydropyrano[3,2-b]pyrans and spiro-pyrano[3,2-b]pyrans, with applications in pharmaceuticals (Borah, Dwivedi, & Chowhan, 2021).
Drug-Likeness and Toxicity Predictions :
- In silico predictions of drug-likeness, biological activity, and toxicity for new derivatives of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one, a related compound, have been conducted to assess their potential in drug development (Yergaliyeva et al., 2022).
properties
Product Name |
2-Hydroxymethyl-tetrahydro-pyran-3,4,5-triol |
---|---|
Molecular Formula |
C6H12O5 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
2-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C6H12O5/c7-1-4-6(10)5(9)3(8)2-11-4/h3-10H,1-2H2 |
InChI Key |
MPCAJMNYNOGXPB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(C(O1)CO)O)O)O |
synonyms |
1,5-anhydro-D-glucitol 1,5-anhydro-D-sorbitol 1,5-anhydroglucitol 1,5-anhydrosorbitol 1,5-sorbitan 1-deoxy-D-glucopyranose 1-deoxy-D-glucose 1-deoxyglucose aceritol D-glucitol, 1,5-anhydro- D-glucose, 1-deoxy- polygalitol |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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